molecular formula C5H8N2O2S B12851502 3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile

3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile

Cat. No.: B12851502
M. Wt: 160.20 g/mol
InChI Key: UKIIIBPOGMHUQH-UHFFFAOYSA-N
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Description

3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile is a unique organic compound characterized by its thietane ring structure, which includes a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile typically involves the condensation of sulfur-containing compounds with nitriles under specific conditions. One common method involves the reaction of a thietane derivative with methylamine and a nitrile source under controlled temperature and pressure conditions . The reaction may require catalysts such as Rhodium complexes to facilitate the formation of the thietane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines under hydrogenation conditions.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The thietane ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The methylamino group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)-1,1-dioxo-thietane-3-carbonitrile is unique due to its thietane ring structure, which is less common in organic compounds. This structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

3-(methylamino)-1,1-dioxothietane-3-carbonitrile

InChI

InChI=1S/C5H8N2O2S/c1-7-5(2-6)3-10(8,9)4-5/h7H,3-4H2,1H3

InChI Key

UKIIIBPOGMHUQH-UHFFFAOYSA-N

Canonical SMILES

CNC1(CS(=O)(=O)C1)C#N

Origin of Product

United States

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